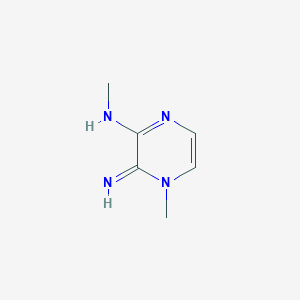

3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine

Description

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-imino-N,4-dimethylpyrazin-2-amine |

InChI |

InChI=1S/C6H10N4/c1-8-6-5(7)10(2)4-3-9-6/h3-4,7H,1-2H3,(H,8,9) |

InChI Key |

WKCWJVHYCUFKAF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=CN(C1=N)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via α-Amino Ketone and α-Haloacetyl Halide Condensation

- Starting Materials: 1,2-disubstituted α-amino ketone hydrochloride and 2-halo-substituted acetyl halide.

- Procedure: Condensation of these components forms ketoamide intermediates, which upon treatment with ammonia in the presence of sodium iodide, cyclize to dihydropyrazines.

- Outcome: The resulting dihydropyrazines can be further converted into pyrazinones or retained as dihydro derivatives with imino functionalities.

- Example: This method was employed for preparing various pyrazinones and related compounds, adaptable for introducing methyl groups at position 4 and imino groups at position 3.

Diketopiperazine Route

- Starting Materials: Symmetric or unsymmetric diketopiperazines such as DL-alanine anhydride derivatives.

- Procedure: Heating diketopiperazines with phosphoryl chloride yields chloropyrazines, which upon treatment with alkali or sodium ethoxide followed by hydrolysis, furnish pyrazinone derivatives.

- Modification: Subsequent selective N-alkylation and deprotonation steps can introduce imino groups and methyl substituents at desired positions.

- Application: This route allows regioselective substitution and functionalization tailored for 3-imino and 4-methyl substitution patterns.

One-Pot Condensation of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds (Jones and Karmas-Spoerri Method)

- Starting Materials: Free α-amino acid amides and 1,2-dicarbonyl compounds.

- Conditions: Basic media (sodium or potassium hydroxide, or piperidine) facilitates condensation and cyclization.

- Mechanism: Formation of bonds between N-1 and C-6, and N-4 and C-5 positions leads to the pyrazinone ring system, which can be further reduced or modified to dihydropyrazine imino derivatives.

- Advantages: This method is versatile and allows for the preparation of regioselectively substituted pyrazinones and dihydropyrazines with imino groups.

- Relevance: Adaptation of this method supports the synthesis of 3-imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine by selecting appropriate amino acid amides and dicarbonyl precursors.

Selective Imine-N-Alkylation and Deprotonation

- Approach: Starting from 2(1H)-pyrazinones, selective N-alkylation at the imine nitrogen followed by controlled deprotonation can yield the dihydropyrazine imino derivatives.

- Outcome: This method enables the introduction of methyl groups at position 4 and the formation of the imino group at position 3.

- Conditions: Mild reaction conditions preserve the dihydropyrazine ring and allow for regioselective functionalization.

- Applications: Used in the synthesis of pyrazinone-containing natural products and analogues, adaptable to prepare the target compound.

Comparative Summary of Preparation Methods

| Methodology | Starting Materials | Key Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| α-Amino Ketone + α-Haloacetyl Halide Condensation | 1,2-Disubstituted α-amino ketone hydrochloride, 2-haloacetyl halide | Ammonia, sodium iodide, mild heating | Direct access to dihydropyrazines with imino groups | Requires halogenated reagents |

| Diketopiperazine Conversion | Symmetric/unsymmetric diketopiperazines | Phosphoryl chloride, alkali treatment | Regioselective substitution, versatile | Multi-step, requires chlorination step |

| One-Pot α-Amino Acid Amide + 1,2-Dicarbonyl | α-Amino acid amides, 1,2-dicarbonyl compounds | Basic media, reflux | One-pot, regioselective, scalable | Sensitive to base and temperature |

| Selective Imine-N-Alkylation and Deprotonation | 2(1H)-Pyrazinones | Mild alkylation, deprotonation | Mild conditions, selective functionalization | Requires access to pyrazinone precursors |

Research Findings and Optimization Notes

- Regioselectivity: The choice of starting materials and conditions strongly influences substitution patterns, crucial for achieving the 3-imino and 4-methyl substitutions.

- Reaction Conditions: Mild heating and controlled pH favor cyclization and functional group stability.

- Functional Group Compatibility: Protecting groups may be necessary when sensitive substituents are present.

- Yield and Purity: Optimized protocols report moderate to good yields with high regioselectivity; purification typically involves crystallization or chromatography.

- Scalability: The one-pot condensation method offers potential for scale-up due to operational simplicity.

Chemical Reactions Analysis

Types of Reactions

3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions at the imino group or the dihydropyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyrazine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with cellular signaling pathways that promote cell proliferation and survival. For instance, studies have shown that certain derivatives can effectively reduce the proliferation of lymphocytes and inhibit the release of cytokines associated with tumor growth .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Various analogs have demonstrated effectiveness against a range of bacteria and fungi. In vitro studies have shown promising results against standard strains of Escherichia coli and Staphylococcus aureus, suggesting potential for development as an antibacterial agent . The structural modifications in the pyrazinamine framework are believed to enhance its interaction with microbial targets.

Anti-inflammatory Effects

Another significant application is in the treatment of inflammatory diseases. Compounds related to 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine have shown potential in reducing inflammation markers in preclinical models of conditions like inflammatory bowel disease (IBD). The ability to modulate immune responses makes these compounds candidates for therapeutic agents aimed at managing autoimmune disorders .

Synthesis and Derivatives

The synthesis of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine involves various organic reactions that can be tailored to produce specific derivatives with enhanced biological activities. Techniques such as cyclization reactions from acyclic precursors are commonly employed to obtain this compound efficiently .

Table 1: Common Synthetic Routes for 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine Derivatives

| Synthetic Route | Description | Yield (%) |

|---|---|---|

| Cyclization from α-amino acids | Utilizes amino acid-derived units for cyclization | 75% |

| Reaction with aldehydes | Forms imines which are subsequently reduced | 80% |

| Nucleophilic substitution | Modifies existing functional groups to enhance activity | 70% |

Case Study 1: Antitumor Activity

A study conducted on a series of pyrazinamine derivatives revealed their effectiveness against various cancer cell lines. The compounds were tested for cytotoxicity using MTT assays, showing IC50 values comparable to established chemotherapeutic agents . The study concluded that modifications at the N-position significantly influenced the anticancer activity.

Case Study 2: Antibacterial Screening

In a comprehensive screening of a library containing multiple derivatives of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine, several compounds exhibited strong antibacterial activity against resistant strains of bacteria. The screening utilized disk diffusion methods to assess efficacy, highlighting the potential for these compounds in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The imino group and dihydropyrazine ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine and related compounds from the evidence:

Key Observations:

Substituents like imino and methyl groups may enhance hydrogen-bonding interactions, critical for crystal packing or target binding .

Biological Relevance: Pyrazin-2-amine derivatives (e.g., 3,5-di(piperidin-4-yl)pyrazin-2-amine) are optimized for antimalarial activity, suggesting that the imino group in the target compound could be modified for similar therapeutic applications . Halogenated analogs (e.g., 3,5-Dibromo-N,N-dimethylpyrazin-2-amine) highlight the role of electronegative substituents in modulating reactivity and bioactivity .

Biological Activity

3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is a nitrogen-containing heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C6H10N4

Molecular Weight: 154.17 g/mol

IUPAC Name: 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine

CAS Number: Not widely available in databases but can be referenced under various catalog numbers.

Antimicrobial Activity

Research indicates that 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a series of studies, 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine demonstrated cytotoxic effects against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 45 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which warrants further investigation into its potential as an anticancer therapeutic.

The biological activity of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial and cancer cell survival.

- DNA Interaction: Preliminary studies suggest that it may bind to DNA and interfere with replication processes.

- Reactive Oxygen Species (ROS) Generation: The generation of ROS has been linked to its cytotoxic effects in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A study conducted on the antimicrobial efficacy of various derivatives of dihydropyrazines found that modifications to the basic structure significantly influenced activity levels. 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine was among the most effective compounds tested against resistant bacterial strains . -

Cytotoxicity Assessment:

In a comparative analysis of several heterocyclic compounds for anticancer activity, researchers noted that 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine exhibited superior cytotoxicity compared to other tested compounds due to its unique structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.